molecular formula C9H7Br2FN2S B1518748 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide CAS No. 1171027-89-6

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B1518748
CAS No.: 1171027-89-6
M. Wt: 354.04 g/mol
InChI Key: KITZPFDEJQCUAY-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is a useful research compound. Its molecular formula is C9H7Br2FN2S and its molecular weight is 354.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent and Colorimetric pH Probe Development

Researchers developed a fluorescent and colorimetric pH probe, BTABr, with outstanding water solubility, which could potentially be used for real-time pH sensing and intracellular pH imaging. The probe exhibits a naked-eye colorimetric response and high stability and selectivity, along with large Stokes shifts, making it suitable for monitoring acidic and alkaline solutions (R. Diana, U. Caruso, A. Tuzi, B. Panunzi, 2020).

Noncovalent Interactions in Thiadiazole Derivatives

A study on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, provided insights into noncovalent interactions using crystallographic analysis and quantum theory of atoms-in-molecules (QTAIM) approach. This research highlights the significance of halogen substitutions in affecting the nature of these interactions and the stabilization of crystal structures (A. El-Emam et al., 2020).

Antibacterial Activity of Thiazol-2-amine Derivatives

A compound structurally similar to 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This suggests potential applications of such compounds in developing new antibacterial agents (Nadine Uwabagira, B. Sarojini, B. Poojary, 2018).

CO2 Capture by Task-Specific Ionic Liquid

An ionic liquid with an appended amine group was synthesized and demonstrated to react reversibly with CO2, effectively sequestering the gas as a carbamate salt. This research underscores the potential of using such ionic liquids in CO2 capture and sequestration technologies (Eleanor D. Bates et al., 2002).

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the treatment of depression , suggesting that the compound may interact with neurotransmitter systems in the brain.

Mode of Action

Based on its potential use in treating depression , it may interact with neurotransmitter systems, possibly influencing the reuptake or degradation of certain neurotransmitters.

Biochemical Pathways

Given its potential use in treating depression , it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Result of Action

Based on its potential use in treating depression , it may influence neuronal activity and neurotransmitter levels.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. For example, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways that are essential for cell growth and survival . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory elements .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. This compound may affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways . Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can localize to specific compartments or organelles, depending on its binding interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Properties

IUPAC Name

5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2S.BrH/c10-8-7(13-9(12)14-8)5-1-3-6(11)4-2-5;/h1-4H,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITZPFDEJQCUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656484
Record name 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171027-89-6
Record name 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
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5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Reactant of Route 3
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Reactant of Route 4
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Reactant of Route 5
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Reactant of Route 6
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.